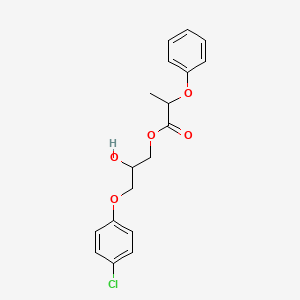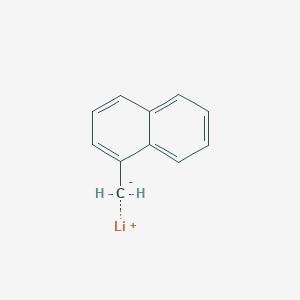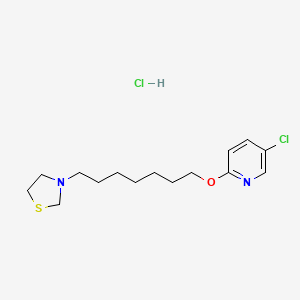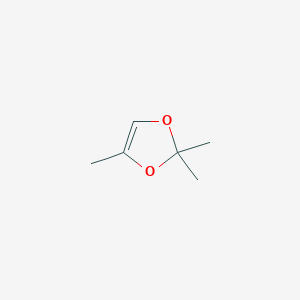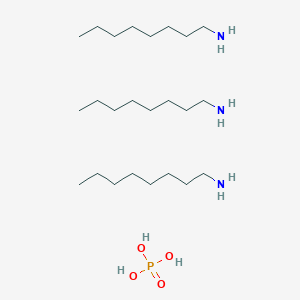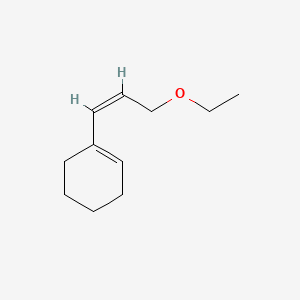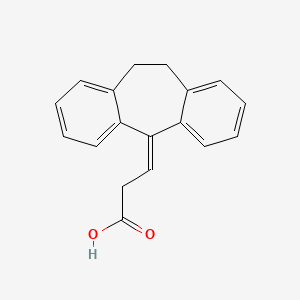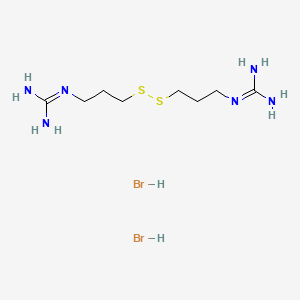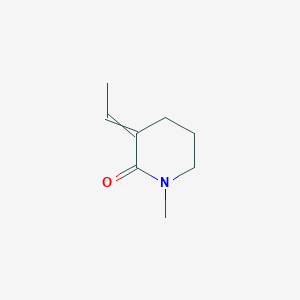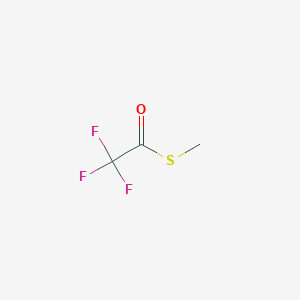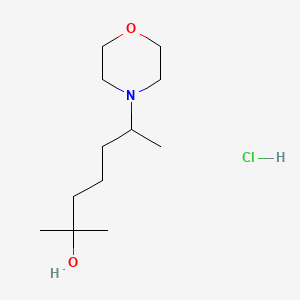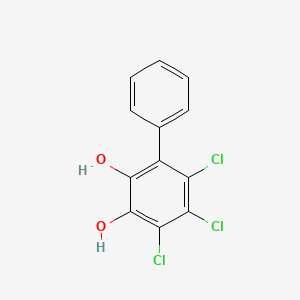![molecular formula C24H17N B14668082 7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine CAS No. 36762-32-0](/img/structure/B14668082.png)
7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine: is a complex organic compound with the molecular formula C24H17N It is a polycyclic aromatic compound that contains multiple fused rings, including benzene, indene, and acridine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indenoacridine Core: This step involves the cyclization of appropriate precursors to form the indenoacridine core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Halogens (Br2, Cl2), alkylating agents (R-X), nitrating agents (HNO3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Aplicaciones Científicas De Investigación
7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying polycyclic aromatic hydrocarbons.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for anticancer and antimicrobial agents.
Industry: It may be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s planar structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes by binding to their active sites, thereby affecting cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dihydrobenzo[h]indeno[1,7-bc]acridine: Lacks the methyl group at the 7th position.
Benzo[h]indeno[1,7-bc]acridine: Similar core structure but without the dihydro and methyl modifications.
Acridine: A simpler structure with a single acridine ring.
Uniqueness
7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical and biological properties. The presence of the methyl group at the 7th position can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Propiedades
Número CAS |
36762-32-0 |
|---|---|
Fórmula molecular |
C24H17N |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
14-methyl-3-azahexacyclo[15.6.1.02,15.04,13.05,10.020,24]tetracosa-1(23),2(15),3,5,7,9,11,13,16,20(24),21-undecaene |
InChI |
InChI=1S/C24H17N/c1-14-18-12-11-15-5-2-3-7-19(15)23(18)25-24-20-8-4-6-16-9-10-17(22(16)20)13-21(14)24/h2-8,11-13H,9-10H2,1H3 |
Clave InChI |
SSNXXRLZMUNVAH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C5CCC6=C5C4=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


